Pro8-Oxytocin

Oxytocin receptor pharmacology Vasopressin receptor binding Primate neuroendocrinology

Standard oxytocin (Leu8-OXT) is pharmacologically distinct from the Pro8 isoform expressed in marmosets and other New World primates. Using the incorrect analog confounds receptor signaling and behavioral data. Pro8-Oxytocin (CAS 24327-19-3) is the validated agonist for: • Marmoset OXTR studies (higher Gq efficacy vs. Leu8-OXT) • V1a receptor crosstalk (IC50: 8-150 nM; EC50: 6.7-110 nM) • Primate social behavior translational models Immediate research quantities available.

Molecular Formula C42H62N12O12S2
Molecular Weight 991.1 g/mol
Cat. No. B12382342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro8-Oxytocin
Molecular FormulaC42H62N12O12S2
Molecular Weight991.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C42H62N12O12S2/c1-3-21(2)34-40(64)48-25(12-13-31(44)56)36(60)50-27(17-32(45)57)37(61)51-28(20-68-67-19-24(43)35(59)49-26(38(62)52-34)16-22-8-10-23(55)11-9-22)41(65)54-15-5-7-30(54)42(66)53-14-4-6-29(53)39(63)47-18-33(46)58/h8-11,21,24-30,34,55H,3-7,12-20,43H2,1-2H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,63)(H,48,64)(H,49,59)(H,50,60)(H,51,61)(H,52,62)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
InChIKeyWEYJTHRLWIRGQK-BQGUCLBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pro8-Oxytocin for Primate OXTR Research


Pro8-Oxytocin (CAS 24327-19-3) is a nonapeptide analog of the endogenous neurohormone oxytocin, distinguished by a proline substitution at the eighth position instead of the consensus mammalian leucine (Leu8-OT) [1]. This structural modification yields a more rigid peptide backbone [2] and results in significantly enhanced potency and efficacy at primate oxytocin receptors (OXTR) compared to Leu8-OT, with associated behavioral effects documented in marmoset models [1].

Natural Pro8 isoform endogenous in marmosets
OXTR & AVPR1a agonist with species-dependent pharmacology
Divergent signaling from consensus Leu8-OXT isoform

Why Leu8-OXT Cannot Replace Pro8-OXT


The Pro8 substitution is not a minor modification; it fundamentally alters ligand-receptor interactions in a species-dependent manner. While Leu8-OT and Pro8-OT display similar Gq signaling potency at human OXTR, Pro8-OT demonstrates superior efficacy at marmoset OXTR [1]. Moreover, Pro8-OT exhibits higher binding affinity at primate V1a vasopressin receptors and elicits opposite efficacy profiles compared to arginine vasopressin (AVP) depending on species (human vs. marmoset) [2]. These differences render Leu8-OT an inadequate substitute for studies requiring the specific pharmacological profile of Pro8-OT.

Leu8-OXT may produce attenuated signaling at marmoset OXTR
Binding affinity profiles diverge across species and receptor subtypes
Functional interchangeability cannot be assumed; requires validation

Pro8-Oxytocin vs. Leu8-Oxytocin: Key Differences


AVPR1a Binding Affinity

Pro8-Oxytocin (Pro8-OT) demonstrates higher binding affinity than Leu8-Oxytocin (Leu8-OT) at vasopressin V1a receptors (V1aR) from human, macaque, and marmoset. The IC50 values indicate that Pro8-OT has a 2-fold higher affinity at human V1aR, a 1.3-fold higher affinity at macaque V1aR, and a 1.5-fold higher affinity at marmoset V1aR compared to Leu8-OT [1].

AVPR1a Binding
Head-to-head
IC50: 150 (marmoset), 21 (macaque), 8 nM (human) vs Leu8: 220, 28, 16 nM
Supports species-dependent AVPR1a binding studies
125I-OVTA competition binding; CHO cells
Oxytocin receptor pharmacology Vasopressin receptor binding Primate neuroendocrinology

AVPR1a Calcium Signaling Potency

At the marmoset oxytocin receptor (mOTR), Pro8-OT is more efficacious than Leu8-OT in measures of Gq-mediated calcium signaling. Both peptides display subnanomolar potencies, but Pro8-OT achieves a higher maximal response [1]. At the human OTR, no difference in potency or efficacy is observed between the two ligands [1].

AVPR1a Ca2+ Potency
Head-to-head
EC50: 6.7 (marmoset), 10 (macaque), 110 nM (human) vs Leu8: 8.4, 21, 145 nM
Supports dose-response design in cross-species studies
Ca2+ mobilization (Fluo-3, FlexStation-II)
Gq signaling Marmoset model Oxytocin receptor pharmacology

Marmoset OXTR Gq Activation Efficacy

Pro8-OT exhibits opposite efficacy profiles at human versus marmoset AVPR1a when compared to arginine vasopressin (AVP). At human AVPR1a, Pro8-OT produces a less efficacious calcium response than AVP (EC50: Pro8-OT 8 nM vs. AVP 0.63 nM). In contrast, at marmoset AVPR1a, Pro8-OT generates a higher efficacious response than AVP (EC50: Pro8-OT 6.7 nM vs. AVP 0.06 nM) [1][2].

mOTR Gq Efficacy
Head-to-head
Pro8-OXT: Reported greater Gq activation than Leu8-OXT at marmoset OXTR
May support higher Gq response in marmoset OXTR models
Qualitative efficacy difference; subnanomolar potency
Vasopressin receptor signaling Species-specific pharmacology AVPR1a

AVPR1a Efficacy Across Primates

In a study of OTRs from four primate species (human, macaque, titi monkey, marmoset), Pro8-OT bound with modestly higher affinities than Leu8-OT across all receptors, contrary to the hypothesis of ligand-receptor coevolution favoring the native ligand [1]. The binding and calcium signaling data indicated that Pro8-OT consistently outperformed Leu8-OT in terms of potency and modestly in efficacy.

AVPR1a Efficacy Inversion
Context-dependent
Partial agonists at human AVPR1a; superagonists at marmoset AVPR1a vs AVP
Species-dependent efficacy inversion requires isoform review
Cross-study comparable; Ca2+ functional assay
Oxytocin receptor binding Primate evolution Ligand-receptor coevolution

Pro8-Oxytocin's Rigid Backbone Confers Enhanced Behavioral Effects in Marmoset Models

In marmoset behavioral assays, administration of Pro8-OT alters sociosexual and prosocial behaviors, whereas administration of Leu8-OT produces no change compared to saline control [1]. This differential in vivo efficacy is attributed to the more rigid tail structure of Pro8-OT [2].

Behavioral pharmacology Marmoset behavior Oxytocin analog

Pro8-Oxytocin Validated Research Applications


Comparative Primate OXTR Signaling

Pro8-Oxytocin is the preferred ligand for investigating oxytocin-mediated social behaviors in marmoset models. Unlike Leu8-OT, which shows no behavioral effect, Pro8-OT robustly modulates sociosexual and prosocial behaviors [1], making it indispensable for studies on pair bonding, parental care, and social cognition in New World primates.

OT-V1a Receptor Crosstalk Assays

Given its modest but consistent affinity and potency advantage over Leu8-OT across human, macaque, titi monkey, and marmoset OTRs [1], Pro8-Oxytocin serves as a valuable tool compound for dissecting species-specific OTR signaling and ligand-receptor coevolution.

Non-Human Primate Behavioral Studies

The differential efficacy of Pro8-Oxytocin at human versus marmoset AVPR1a [1] makes it a critical reagent for studies examining oxytocin/vasopressin receptor crosstalk and its implications for social behavior and potential therapeutic targeting of AVPR1a-mediated pathways.

Ligand-Receptor Coevolution Research

Pro8-Oxytocin's enhanced Gq efficacy at marmoset OTR, coupled with its subnanomolar potency [1], positions it as a lead molecule for studying Gq-biased agonism at oxytocin receptors, a signaling pathway implicated in uterine contraction and certain central nervous system effects.

Application
Selection Property
Validation Focus
Primate OXTR signaling comparison
Isoform-dependent OXTR efficacy profile
Marmoset vs human OXTR Gq signaling validation
OT-AVPR1a receptor crosstalk assays
AVPR1a binding affinity and potency across species
Receptor occupancy and functional selectivity studies
Non-human primate behavioral pharmacology
Isoform-dependent efficacy profile in marmoset receptors
Behavioral endpoint validation with Pro8 isoform
Ligand-receptor coevolution research
Structure-activity relationship from Pro8 substitution
Molecular docking and mutagenesis studies

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